molecular formula C9H4BrNS B1489167 3-Bromo-1-benzothiophene-5-carbonitrile CAS No. 1385757-16-3

3-Bromo-1-benzothiophene-5-carbonitrile

Cat. No. B1489167
CAS RN: 1385757-16-3
M. Wt: 238.11 g/mol
InChI Key: PYIDWAIALNWEMI-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene-5-carbonitrile is an organic compound with various applications in scientific experiments, research, and industry. It has been used in the synthesis of di(hetero)arylamine-based antifungal agents .


Molecular Structure Analysis

The molecular formula of this compound is C9H4BrNS. The molecular weight is 238.11 g/mol.


Chemical Reactions Analysis

3-Bromothianaphthene, a related compound, has been reported to undergo Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . This reaction could potentially be relevant to this compound.

Scientific Research Applications

1. Synthesis of Novel Heterocycles

3-Bromo-1-benzothiophene-5-carbonitrile serves as a critical intermediate in the synthesis of new heterocyclic compounds. For instance, it has been used in the creation of 3-bromo-5-deuterioisothiazole-4-carbonitrile and various 2-(dialkylaminomethylene)-malononitriles, contributing significantly to the field of organic synthesis and medicinal chemistry (Ioannidou & Koutentis, 2011).

2. Development of Cytotoxic Agents

This compound is instrumental in the development of benzothiophene derivatives as cytotoxic agents. It has been used in the synthesis of benzothieno[3,2-b]pyran derivatives, which demonstrated potent anticancer activity in vitro. This highlights its potential role in the discovery of new anticancer drugs (Zaher et al., 2016).

3. Chemical Transformations and Reactivity

This compound is involved in various chemical transformations, showcasing its reactivity and versatility. Studies have shown its application in reactions with secondary dialkylamines, leading to the formation of 3-amino-substituted derivatives, which are important in organic synthesis (Kalogirou & Koutentis, 2014).

4. Photochemical Studies

Its use in photochemical studies, particularly in the arylation of halogenothiophenes, has been documented. This research contributes to our understanding of the photochemical behavior of such compounds and their potential applications in material science (D’Auria et al., 1989).

5. Synthesis of Advanced Materials

The compound has been utilized in the synthesis of advanced materials, such as electronic and photonic materials. For instance, it has been used in the synthesis of benzothiophene-based compounds with potential applications in electronics and materials science (Shrives et al., 2017).

Biochemical Analysis

Cellular Effects

The effects of 3-Bromo-1-benzothiophene-5-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with proteins involved in cell signaling, thereby modulating the pathways that control cell growth and differentiation . Additionally, it can alter gene expression by binding to specific DNA sequences or interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further interact with cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism.

properties

IUPAC Name

3-bromo-1-benzothiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIDWAIALNWEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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